molecular formula C11H10O3 B13166860 Methyl 2-methylbenzofuran-4-carboxylate

Methyl 2-methylbenzofuran-4-carboxylate

Cat. No.: B13166860
M. Wt: 190.19 g/mol
InChI Key: REUUWAXILNGBMN-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C11H10O3. . This compound is characterized by a benzofuran ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylbenzofuran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method involves the direct thermal one-pot cyclization of 3,5-dihydroxybenzoate with propargyl bromide, followed by base-catalyzed hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbenzofuran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring or the ester group.

Mechanism of Action

The mechanism of action of methyl 2-methylbenzofuran-4-carboxylate is not fully understood. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the structure of the benzofuran derivative and the biological context.

Comparison with Similar Compounds

Methyl 2-methylbenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position and the carboxylate ester group at the 4-position can affect the compound’s interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-methyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-9-8(11(12)13-2)4-3-5-10(9)14-7/h3-6H,1-2H3

InChI Key

REUUWAXILNGBMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O1)C(=O)OC

Origin of Product

United States

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